1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1956321-58-6
Cat. No.: VC16003004
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956321-58-6 |
|---|---|
| Molecular Formula | C7H6N4O |
| Molecular Weight | 162.15 g/mol |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C7H6N4O/c8-6(12)4-1-2-9-7-5(4)3-10-11-7/h1-3H,(H2,8,12)(H,9,10,11) |
| Standard InChI Key | XDHHENMFFCOFQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1C(=O)N)C=NN2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a 1H-pyrazolo[3,4-b]pyridine core with a carboxamide group at position 4. Its IUPAC name is 1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and its SMILES representation is . The planar bicyclic system allows for π-π stacking interactions, while the carboxamide group enhances hydrogen-bonding potential (Figure 1).
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 162.15 g/mol | PubChem |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Tautomerism and Stability
1H-Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H- forms, but computational studies confirm the 1H-tautomer is energetically favored by ~37 kJ/mol . This stability arises from reduced steric strain and optimal delocalization of the lone pair on N1 .
Synthesis and Optimization
Catalytic Cyclization Methods
A high-yield synthesis (85% total yield) involves the hydroxylamine hydrochloride-catalyzed cyclization of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) . This method avoids expensive catalysts and enables scalable production:
Table 2: Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Hydroxylamine hydrochloride |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 85% |
Structure-Activity Relationship (SAR) Studies
Modifications to the core structure significantly impact biological activity:
-
Position 3 Substituents: Bulky groups (e.g., isopropyl) enhance PPARα binding affinity by 12-fold compared to methyl groups .
-
Carboxamide Orientation: The para-carboxamide configuration is critical for agonistic activity, with a 50% reduction in potency observed in meta-analogs .
-
Hydrophobic Tail: A 4-carbon chain at position 6 optimizes lipid-lowering effects, as demonstrated in high-fructose-fed rat models .
Biological Activity and Mechanisms
PPARα Agonism
1H-Pyrazolo[3,4-b]pyridine-4-carboxamide derivatives act as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. Compound 10f (EC = 0.8 μM) reduces plasma triglycerides by 62% in rodent models, matching fenofibrate efficacy . Mechanistically, these compounds stabilize the AF-2 helix of PPARα’s ligand-binding domain, promoting coactivator recruitment .
Table 3: In Vivo Efficacy Comparison
| Compound | Triglyceride Reduction | Model |
|---|---|---|
| 10f | 62% | High-fructose rats |
| Fenofibrate | 65% | High-fructose rats |
Emerging Applications and Future Directions
Metabolic Disease Therapeutics
Ongoing Phase II trials evaluate carboxamide derivatives for non-alcoholic steatohepatitis (NASH), leveraging dual PPARα/δ agonism to reduce hepatic fibrosis .
Radiopharmaceutical Development
-labeled analogs exhibit high brain uptake (SUV = 2.4 at 60 min), positioning them as candidates for tau protein imaging in Alzheimer’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume